[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine
CAS No.:
Cat. No.: VC13465037
Molecular Formula: C16H27N3
Molecular Weight: 261.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H27N3 |
|---|---|
| Molecular Weight | 261.41 g/mol |
| IUPAC Name | (3S)-1-(2-aminoethyl)-N-benzyl-N-propan-2-ylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C16H27N3/c1-14(2)19(12-15-6-4-3-5-7-15)16-8-10-18(13-16)11-9-17/h3-7,14,16H,8-13,17H2,1-2H3/t16-/m0/s1 |
| Standard InChI Key | OJAFGUFLTDSKFF-INIZCTEOSA-N |
| Isomeric SMILES | CC(C)N(CC1=CC=CC=C1)[C@H]2CCN(C2)CCN |
| SMILES | CC(C)N(CC1=CC=CC=C1)C2CCN(C2)CCN |
| Canonical SMILES | CC(C)N(CC1=CC=CC=C1)C2CCN(C2)CCN |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₁₆H₂₇N₃ and a molecular weight of 261.41 g/mol . Its IUPAC name, (3S)-1-(2-aminoethyl)-N-benzyl-N-propan-2-ylpyrrolidin-3-amine, reflects its stereochemical configuration and substituents (Figure 1). Key structural elements include:
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A pyrrolidine ring with an (S)-configured chiral center at C3.
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A benzyl group attached to the nitrogen at C1.
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An isopropyl amine substituent on the same nitrogen.
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A 2-aminoethyl side chain extending from the pyrrolidine ring.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₇N₃ |
| Molecular Weight | 261.41 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 6 |
| Topological Polar SA | 32.5 Ų |
Biological Activity and Mechanism of Action
Neurotransmitter Interactions
The compound’s tertiary amine and aromatic benzyl group suggest affinity for monoamine transporters or receptors. Preclinical studies on related pyrrolidine derivatives highlight:
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Dopamine Receptor Modulation: Structural analogs exhibit partial agonism at D₂ receptors, implicating potential antipsychotic or anti-Parkinsonian effects .
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Serotonin Reuptake Inhibition: The aminoethyl side chain may mimic SSRIs, though direct evidence is lacking.
Table 2: Comparative Activity of Pyrrolidine Derivatives
| Compound | Target | EC₅₀ (nM) | Selectivity |
|---|---|---|---|
| (R)-AS-1 (EAAT2 PAM) | Glutamate Uptake | 15.6 | >32-fold |
| [(S)-1-(2-Amino-ethyl)... | Hypothetical D₂ | N/A | Undetermined |
Research Limitations and Future Directions
Challenges
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Stereochemical Sensitivity: The (S)-configuration’s impact on bioavailability and metabolism remains uncharacterized .
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Toxicity Data: No published studies on acute or chronic toxicity.
Opportunities
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